5-(Aminomethyl)-3,3,7-trimethylindolin-2-one
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Overview
Description
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of an indole core with specific substituents that contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane has been reported to yield various functionalized indoles . Additionally, the use of transition-metal catalysts, such as praseodymium, has been shown to facilitate the dehydrogenative aromatization of saturated N-heterocycles to produce indole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, praseodymium) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its ability to modulate receptor activity, enzyme function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one include:
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: These compounds have been studied for their antiviral properties.
Uniqueness
This compound is unique due to its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(aminomethyl)-3,3,7-trimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7-4-8(6-13)5-9-10(7)14-11(15)12(9,2)3/h4-5H,6,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAAAERZVKADMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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